
2-Chloro-7-nitro-1h-indole
概要
説明
2-Chloro-7-nitro-1H-indole is a heterocyclic compound . It is part of the indole family, which is a significant system in natural products and drugs . Indoles play a crucial role in cell biology and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indoles can be synthesized using various methods. Some of the modern versions of classical synthesis methods include Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-7-nitro-1H-indole, focusing on six unique applications:
Anticancer Research
2-Chloro-7-nitro-1H-indole has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Indole derivatives, including 2-Chloro-7-nitro-1H-indole, have been studied for their cytotoxic effects on various cancer cell lines. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them promising candidates for developing new anticancer drugs .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Indole derivatives are known to exhibit significant antibacterial and antifungal activities. 2-Chloro-7-nitro-1H-indole, in particular, has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Agents
Research has indicated that 2-Chloro-7-nitro-1H-indole may possess anti-inflammatory properties. Indole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This suggests that 2-Chloro-7-nitro-1H-indole could be useful in the development of anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Studies have explored the neuroprotective effects of indole derivatives, including 2-Chloro-7-nitro-1H-indole. These compounds have been shown to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The neuroprotective properties of 2-Chloro-7-nitro-1H-indole make it a potential candidate for developing treatments for these conditions .
Antiviral Research
2-Chloro-7-nitro-1H-indole has been studied for its antiviral properties. Indole derivatives have demonstrated activity against a range of viruses, including influenza and HIV. The ability of 2-Chloro-7-nitro-1H-indole to inhibit viral replication and reduce viral load makes it a promising compound for antiviral drug development .
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Indole derivatives can act as photosensitizers, which, when exposed to specific wavelengths of light, produce reactive oxygen species that can destroy cancer cells. 2-Chloro-7-nitro-1H-indole’s properties make it a candidate for further research in PDT .
作用機序
Target of Action
Indole derivatives, such as 2-Chloro-7-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of targets, playing a significant role in various biological activities .
Mode of Action
The mode of action of 2-Chloro-7-nitro-1h-indole involves its interaction with these targets, leading to a range of changes. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-7-nitro-1h-indole are diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been found to inhibit the replication of certain viruses, thereby exhibiting antiviral activity .
Result of Action
The molecular and cellular effects of 2-Chloro-7-nitro-1h-indole’s action can vary depending on the specific target and biological context. For instance, certain indole derivatives have been reported to damage the membranes of bacterial cells, leading to their destruction .
Safety and Hazards
将来の方向性
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-chloro-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUPTYYZSEHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-nitro-1h-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
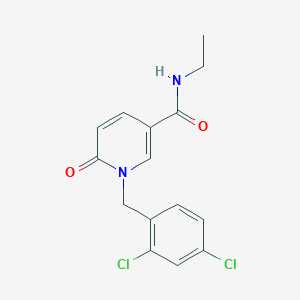
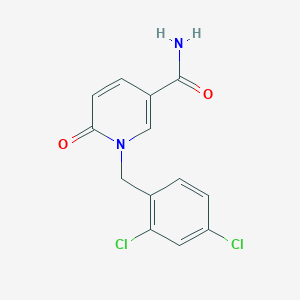
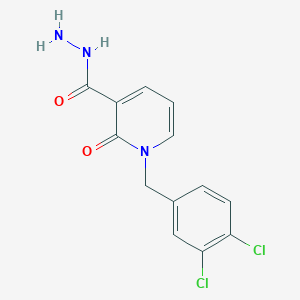
![8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine](/img/structure/B3034870.png)
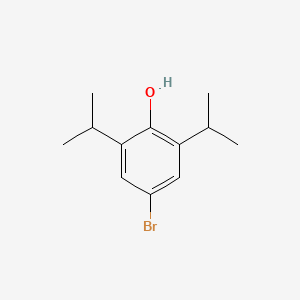
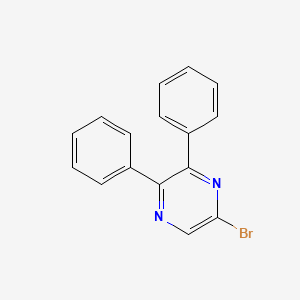

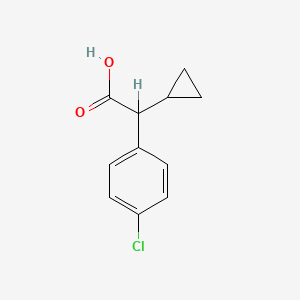

![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)